![molecular formula C19H15N7O2 B2505512 N-{[7-(3-甲基-1,2,4-恶二唑-5-基)[1,2,4]三唑并[4,3-a]吡啶-3-基]甲基}-1H-吲哚-2-甲酰胺 CAS No. 1775354-75-0](/img/structure/B2505512.png)

N-{[7-(3-甲基-1,2,4-恶二唑-5-基)[1,2,4]三唑并[4,3-a]吡啶-3-基]甲基}-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

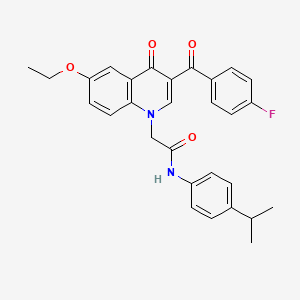

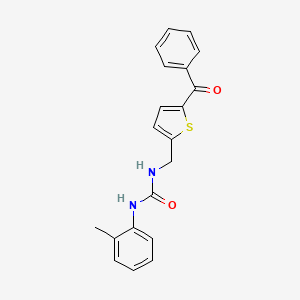

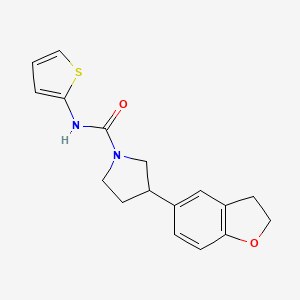

The compound “N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole and a triazolo-pyridine . It also features an indole moiety attached to a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as annulation and desulfurization/intramolecular rearrangement . The yield of these reactions can be quite high, with some reactions yielding up to 94% of the desired product . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of similar anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the 1,2,4-oxadiazole core at ambient temperature . This process may involve the use of a MOH–DMSO medium . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the yield of similar compounds can be quite high, with some reactions yielding up to 94% of the desired product . The melting point of similar compounds can range from 115–117 °C .科学研究应用

微波辅助合成和抗菌评估

一项研究展示了带有吲哚部分的各种二唑的微波辅助合成,包括[1,2,4]三唑并[3,4-b][1,3,4]噻二唑和[1,3,4]恶二唑,它们与本研究的化合物在结构上相关。这些化合物被评估了它们的抗菌特性,展示了这种结构在开发新的抗菌剂中的潜力 (Gomha & Riyadh, 2011).

三唑衍生物的抗菌活性

另一项研究重点关注从异烟酸酰肼合成新的 1,2,4-三唑,评估它们的抗菌活性。这项研究突出了三唑衍生物的重要性,类似于本研究化合物的核心结构,在抗菌应用中 (Bayrak et al., 2009).

吡咯烷衍生物的抗菌活性

另一项研究探索了包含三唑和其他杂环部分的吡咯烷衍生物的合成和抗菌活性评估。这些衍生物显示出有希望的抗菌活性,强调了具有类似结构特征的化合物的潜在治疗应用 (Balandis et al., 2019).

杂环衍生物的合成和表征

对含有 1,2,4-三唑和恶二唑环的单环和双环杂环衍生物的合成和表征的研究揭示了此类化合物的结构和功能多样性。这项研究有助于理解复杂杂环系统的化学性质和潜在应用 (El‐Sayed et al., 2008).

潜在的抗癌剂

旨在创建具有潜在抗癌活性的新 3-杂芳基吲哚的合成工作涉及与本研究化合物相似的结构。这项研究强调了此类化合物在抗癌治疗中的潜在用途 (Abdelhamid et al., 2016).

未来方向

The future directions for this compound could involve further exploration of its potential therapeutic applications. For instance, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Therefore, this compound could potentially be explored for similar applications.

属性

IUPAC Name |

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O2/c1-11-21-19(28-25-11)13-6-7-26-16(9-13)23-24-17(26)10-20-18(27)15-8-12-4-2-3-5-14(12)22-15/h2-9,22H,10H2,1H3,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXOBFVEIZNCDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-1H-indole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)

![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)